molecular formula C19H15ClN4O2 B14012533 9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione CAS No. 61080-49-7

9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione

Cat. No.: B14012533
CAS No.: 61080-49-7
M. Wt: 366.8 g/mol
InChI Key: JNRSHJAEUNGOFW-UHFFFAOYSA-N
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Description

9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione is a purine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group at the 9th position, a 4-chlorophenyl group at the 8th position, and a methyl group at the 1st position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized using a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of Substituents: The benzyl, 4-chlorophenyl, and methyl groups are introduced through substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base, while the 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione: Lacks the benzyl group at the 9th position.

    9-benzyl-1-methyl-3H-purine-2,6-dione: Lacks the 4-chlorophenyl group at the 8th position.

    9-benzyl-8-(4-methylphenyl)-1-methyl-3H-purine-2,6-dione: Has a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

The unique combination of the benzyl, 4-chlorophenyl, and methyl groups in 9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61080-49-7

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione

InChI

InChI=1S/C19H15ClN4O2/c1-23-18(25)15-17(22-19(23)26)24(11-12-5-3-2-4-6-12)16(21-15)13-7-9-14(20)10-8-13/h2-10H,11H2,1H3,(H,22,26)

InChI Key

JNRSHJAEUNGOFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N(C(=N2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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